Diméthocaine

Vue d'ensemble

Description

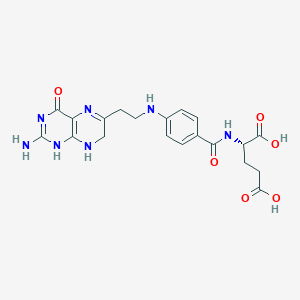

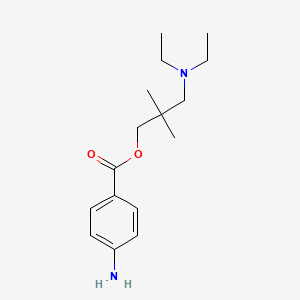

La diméthocaïne, également connue sous le nom de larocaïne, est un composé synthétique ayant un effet stimulant qui ressemble à celui de la cocaïne, bien qu’elle soit moins puissante. Il s’agit d’un ester de l’acide 4-aminobenzoïque et a été initialement synthétisé par la société Hoffmann-La Roche en 1930. La diméthocaïne a gagné en popularité dans les années 1930 en tant qu’anesthésique local, en particulier en dentisterie, en ophtalmologie et en otorhinolaryngologie. elle a été retirée du marché dans les années 1940 en raison de ses effets psychoactifs et du risque de dépendance .

Applications De Recherche Scientifique

La diméthocaïne a plusieurs applications en recherche scientifique, notamment :

Test de dépistage de drogue : Recherche sur la détectabilité de la diméthocaïne dans l’urine, ce qui est important pour les tests de dépistage de drogue, compte tenu de son statut de « drogue légale ».

Recherche neurologique : Utilisée comme composé modèle pour étudier les mécanismes d’action et le potentiel de dépendance de la cocaïne.

Recherche pharmacologique : Valorisée pour ses caractéristiques uniques dans l’étude de divers aspects du système nerveux et des interactions réceptrices.

Recherche psychopharmacologique : Étudiée pour ses propriétés stimulantes et ses effets sur l’humeur et le comportement.

Recherche sur les anesthésiques : Étudiée pour ses propriétés anesthésiques locales et comparée à d’autres anesthésiques comme la cocaïne.

Mécanisme D'action

La diméthocaïne exerce ses effets principalement en inhibant la recapture de la dopamine en bloquant les transporteurs de la dopamine (DAT). Cette inhibition augmente la concentration de dopamine dans la fente synaptique, ce qui entraîne une stimulation accrue des récepteurs de la dopamine. L’augmentation des niveaux de dopamine dans la voie de récompense du cerveau contribue aux effets stimulants et addictifs du composé .

Analyse Biochimique

Biochemical Properties

Dimethocaine’s metabolism involves cytochrome P450 enzymes (P450s), specifically P450 1A2, 2C19, 2D6, and 3A4 . These enzymes play a significant role in Dimethocaine’s biotransformation, with P450 3A4 and P450 2D6 being crucial for its hepatic clearance . Additionally, N-acetyltransferase 2 (NAT2) is responsible for Dimethocaine’s N-acetylation .

Cellular Effects

Dimethocaine influences cell function by inhibiting dopamine reuptake . This inhibition affects cell signaling pathways and cellular metabolism, particularly in the brain’s reward system .

Molecular Mechanism

Dimethocaine exerts its effects at the molecular level primarily through the inhibition of dopamine reuptake . This action is similar to that of cocaine and is facilitated by Dimethocaine’s affinity for the dopamine transporter in the nucleus accumbens .

Temporal Effects in Laboratory Settings

In laboratory settings, Dimethocaine’s effects have been studied using rat models . The main phase I reactions were ester hydrolysis, deethylation, hydroxylation of the aromatic system, and a combination of these . The main phase II reaction was N-acetylation of the p-aminobenzoic acid part of the unchanged parent compound and of several phase I metabolites .

Dosage Effects in Animal Models

The effects of Dimethocaine vary with different dosages in animal models . At a dosage of 20 mg/kg, Dimethocaine’s metabolites could be detected in rat urine .

Metabolic Pathways

Dimethocaine is involved in metabolic pathways catalyzed by cytochrome P450 enzymes . It undergoes N-deethylation and hydroxylation at the p-aminobenzoic acid part of the molecule .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La diméthocaïne est synthétisée par estérification de l’acide 4-aminobenzoïque avec le 2,2-diméthyl-3-diéthylamino-1-propanol. La réaction implique généralement l’utilisation d’un catalyseur acide et se déroule sous reflux. Le produit est ensuite purifié par recristallisation pour obtenir la diméthocaïne sous sa forme pure .

Méthodes de production industrielle

En milieu industriel, la production de diméthocaïne suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs et d’équipements de qualité industrielle pour garantir un rendement et une pureté élevés. Le produit final est souvent fourni sous forme de sel chlorhydrate, qui est une poudre cristalline blanche soluble dans l’eau .

Analyse Des Réactions Chimiques

Types de réactions

La diméthocaïne subit plusieurs types de réactions chimiques, notamment :

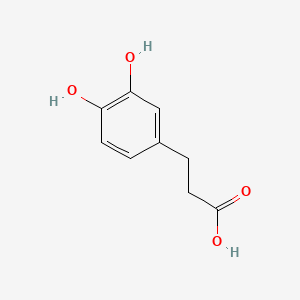

Hydrolyse d’ester : La liaison ester de la diméthocaïne peut être hydrolysée pour produire de l’acide 4-aminobenzoïque et du 2,2-diméthyl-3-diéthylamino-1-propanol.

Dééthylation : L’élimination des groupes éthyle de l’atome d’azote.

Hydroxylation : L’introduction de groupes hydroxyle dans le cycle aromatique

Réactifs et conditions courantes

Hydrolyse d’ester : Généralement réalisée en conditions acides ou basiques en utilisant des réactifs tels que l’acide chlorhydrique ou l’hydroxyde de sodium.

Dééthylation : Réalisée à l’aide d’acides ou de bases forts.

Hydroxylation : Souvent réalisée à l’aide d’oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Principaux produits

Comparaison Avec Des Composés Similaires

La diméthocaïne est structurellement similaire à d’autres anesthésiques locaux tels que la cocaïne et la procaïne. Elle est moins puissante que la cocaïne et présente un profil de sécurité différent. Contrairement à la cocaïne, la diméthocaïne est un substitut légal de la cocaïne dans certains pays et est classée dans la catégorie des « dérivés synthétiques de la cocaïne » par l’Observatoire européen des drogues et des toxicomanies .

Composés similaires

Cocaïne : Un alcaloïde naturel ayant des effets stimulants et anesthésiques locaux puissants.

Procaïne : Un anesthésique local synthétique ayant une structure similaire mais des propriétés pharmacologiques différentes.

Lidocaïne : Un autre anesthésique local synthétique ayant un mécanisme d’action et un profil de sécurité différents

Propriétés

IUPAC Name |

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQIUQKMMPDHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

553-63-9 (hydrochloride) | |

| Record name | Dimethocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40240185 | |

| Record name | Dimethocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-15-5 | |

| Record name | Dimethocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3L4A6GOWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

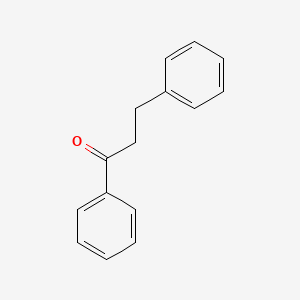

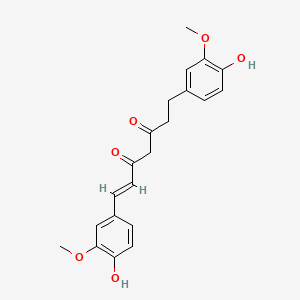

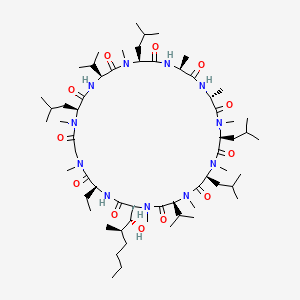

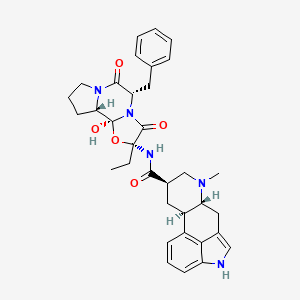

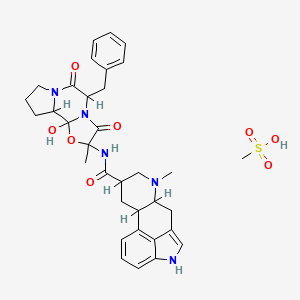

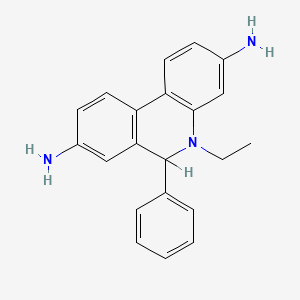

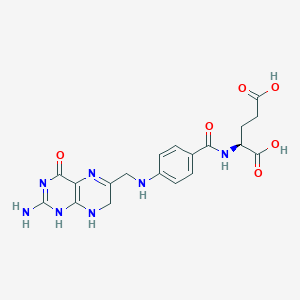

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.